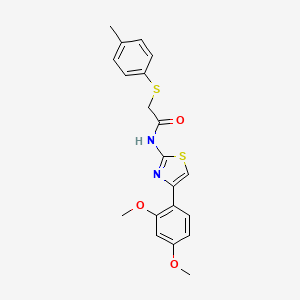

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13-4-7-15(8-5-13)26-12-19(23)22-20-21-17(11-27-20)16-9-6-14(24-2)10-18(16)25-3/h4-11H,12H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZDXTDFZWMYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. The compound features a thiazole ring, a phenyl group with two methoxy substituents, and a p-tolylthio group, which contribute to its biological properties.

Antimicrobial and Antifungal Properties

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial and antifungal activities. The thiazole structure allows for interactions with various biological targets, including enzymes and receptors. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Its mechanism involves binding to specific receptors or enzymes that are crucial for cancer cell proliferation. For instance, the presence of methoxy groups enhances solubility and reactivity, potentially improving its efficacy against cancer cells . In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Case Studies and Experimental Data

- Antimicrobial Activity : A study conducted on derivatives similar to this compound revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations .

- Anticancer Efficacy : In a recent study focusing on substituted acetamides, compounds structurally related to this compound showed promising results in inhibiting cancer cell lines with IC50 values indicating potent activity . The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.

- Binding Studies : Molecular docking studies have suggested that this compound binds effectively to the active sites of target enzymes, which may explain its biological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-(o-Tolyl)thiazol-2-yl)aniline | Thiazole ring with o-tolyl group | Antimicrobial potential |

| 3-(4-(p-Tolyl)thiazol-2-yl)aniline | Thiazole ring with p-tolyl group | Anticancer properties |

| 4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline | Thiazole ring with methoxy-substituted phenyl group | Antitumor activity |

The unique combination of methoxy groups in this compound distinguishes it from similar compounds, potentially enhancing its solubility and biological activity compared to others lacking such substitutions .

Comparison with Similar Compounds

Thiazole-acetamide derivatives exhibit structural diversity, with variations in substituents significantly influencing their physicochemical properties and bioactivities. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparisons

Key Observations :

- The target compound’s 2,4-dimethoxyphenyl and p-tolylthio groups distinguish it from analogs with halogen (e.g., Cl, CF₃), nitro, or heterocyclic (e.g., triazole, quinoxaline) substituents.

- Melting points and yields for most analogs (e.g., 107b: MIC 6.25–12.5 µg/mL ; 11c: synthesized via click chemistry ) suggest that structural modifications impact synthetic accessibility and stability.

Key Observations :

- The 2,4-dimethoxyphenyl group in the target compound may enhance enzyme inhibition (e.g., MMPs or α-glucosidase) due to its electron-donating properties, similar to coumarin-linked thiazoles .

- Antimicrobial activity in analogs like 107b correlates with electron-withdrawing groups (e.g., Cl, NO₂), which the target compound lacks. However, its p-tolylthio group may improve membrane permeability .

Key Observations :

- The target compound’s synthesis likely aligns with amide coupling or thioether formation methodologies (e.g., ). However, the absence of methoxy-specific data warrants further optimization for scalability.

- Click chemistry () offers regioselectivity advantages but may require specialized catalysts compared to conventional methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.